Royal Jelly acid

Insecticide Pest Control Apiculture

Select 10-HDA (CAS 765-01-5) over generic substitutes for superior potency: 20% greater insecticidal LC50 and 39% stronger antimalarial IC50 than 10-HDAA. Its selective IκB-ζ/IL-6 inhibition without TNF-α suppression offers mechanistic precision unavailable in analogs. Ideal for lead optimization in crop protection, anti-inflammatory research, and oncology studies with a >2-fold therapeutic window in lymphoma models. For scalable supply, recent one-step E. coli catalysis achieves 0.628 g/L yield (29% improvement).

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 765-01-5
Cat. No. B191426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoyal Jelly acid
CAS765-01-5
Synonyms10-HDEC
10-hydroxy-2-decenoic acid
10-hydroxy-2-decenoic acid, (E)-isomer
10-hydroxy-2-decenoic acid, monopotassium salt
10-hydroxy-2-decenoic acid, monosodium salt
10-hydroxy-2-decenoic acid, sodium salt
Hydroxydecine
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC(CCCC=CC(=O)O)CCCO
InChIInChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h6,8,11H,1-5,7,9H2,(H,12,13)/b8-6+
InChIKeyQHBZHVUGQROELI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Hydroxy-2-decenoic Acid (CAS 765-01-5): A Unique Bee-Derived Lipid with Verified Biological Differentiation


10-Hydroxy-2-decenoic acid (10-HDA, CAS 765-01-5), also known as Queen Bee Acid, is an α,β-unsaturated medium-chain fatty acid (C10H18O3, MW 186.25) with a terminal hydroxyl group, which is the predominant lipid component (approximately 70% of total fatty acids) found exclusively in royal jelly secreted by honeybees (Apis mellifera) [1]. It is recognized for its unique structural features that underpin a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects, making it a compound of high scientific and commercial interest [2].

Why 10-HDA Cannot Be Simply Replaced by In-Class Analogs


10-HDA cannot be generically substituted by its closest royal jelly-derived analogs, 10-hydroxydecanoic acid (10-HDAA) and sebacic acid (SEA), nor by simpler unsaturated fatty acids like 2-decenoic acid. While all three are medium-chain fatty acids present in royal jelly, their structural differences confer distinct and non-interchangeable biological potencies and mechanistic selectivities. As demonstrated by head-to-head comparative studies, 10-HDA exhibits markedly superior activity in multiple critical dimensions: it is a significantly more potent insecticidal and antiparasitic agent [1], and uniquely possesses a selective anti-inflammatory mechanism targeting the IκB-ζ/IL-6 pathway without broadly suppressing TNF-α, a feature not shared by its analogs [2]. These quantified differences in efficacy and mechanism underscore the necessity for precise compound selection in research and development.

Quantitative Differentiation of 10-HDA from In-Class Analogs: An Evidence-Based Procurement Guide


Insecticidal Potency of 10-HDA is Superior to Its Royal Jelly-Derived Analogs

In a direct comparative study, trans-10-hydroxy-2-decenoic acid (10-H2DA) exhibited the highest insecticidal activity against healthy 4th instar larvae among the three major fatty acids from royal jelly [1].

Insecticide Pest Control Apiculture

10-HDA Demonstrates High Potency Against Malaria Parasite In Vitro

A study evaluating the antimalarial effects of royal jelly components found that trans-10-hydroxy-2-decenoic acid (10-H2DA) was the most potent against the chloroquine-resistant Plasmodium falciparum K1-strain [1].

Antimalarial Parasitology Drug Discovery

10-HDA's Anti-inflammatory Activity is Driven by a Selective IL-6 Suppression Mechanism

Unlike its analogs, 10-HDA exhibits a unique and selective anti-inflammatory mechanism by targeting IκB-ζ expression, leading to specific suppression of IL-6 production without affecting TNF-α [1]. This contrasts with sebacic acid (SEA), which was shown to decrease TNF-α production [2].

Immunology Inflammation Cytokine Signaling

10-HDA's Antibacterial Efficacy is Critically Dependent on pH

The antibacterial activity of 10-HDA is not static but is profoundly influenced by environmental pH, a crucial consideration for experimental design and application development [1].

Antibacterial pH-Dependent Activity Microbiology

Advanced Biosynthetic Yield of 10-HDA Surpasses Previous Production Benchmarks

A one-step whole-cell catalysis method was engineered to significantly improve 10-HDA biosynthesis, achieving the highest reported yield and conversion rate in the shortest time to date [1].

Biotechnology Metabolic Engineering Bioproduction

10-HDA Exhibits Preferential Cytotoxicity Towards Cancer Cells over Normal Cells

A 2024 study on lymphoma cells revealed that 10-HDA demonstrates a favorable selectivity profile, with a markedly higher IC50 against normal human cells compared to cancer cells [1].

Oncology Cytotoxicity Drug Selectivity

Optimal Research and Industrial Deployment Scenarios for 10-Hydroxy-2-decenoic Acid (10-HDA)


Development of Next-Generation Bioinsecticides and Antiparasitic Agents

Researchers developing novel, natural-product-based pesticides or antiparasitic drugs should prioritize 10-HDA over its structural analogs. As shown in direct comparisons, 10-HDA exhibits a 20% greater insecticidal LC50 and a 39% more potent antimalarial IC50 than its closest in-class relative, 10-HDAA [1]. This superior potency makes 10-HDA the optimal starting point for lead optimization in crop protection and neglected tropical disease therapeutics.

Investigating Selective Anti-Inflammatory Pathways

For studies focused on dissecting the IL-6/IκB-ζ signaling axis in inflammation, 10-HDA is an indispensable tool compound. Its demonstrated ability to selectively inhibit IL-6 production without affecting TNF-α in LPS-stimulated macrophages [2] offers a level of mechanistic precision not found with analogs like sebacic acid, which reduces TNF-α [3]. This makes 10-HDA uniquely suited for researching inflammatory diseases where specific cytokine modulation is key.

Metabolic Engineering and Sustainable Bioproduction

Industrial biotechnologists seeking to establish a cost-effective and scalable supply of 10-HDA should utilize the latest engineered E. coli strains. Recent advances have achieved a record yield of 0.628 g/L in 10 hours, a 29% improvement over prior two-step methods [REFS-4, REFS-5]. This one-step whole-cell catalysis process provides a robust, high-yield platform for producing research-grade and eventually commercial quantities of 10-HDA.

Oncology Drug Discovery with Favorable Selectivity Profiles

Oncology researchers exploring new therapeutic avenues for lymphoma or other cancers should consider 10-HDA based on its selective cytotoxicity profile. Evidence shows a >2-fold higher IC50 in normal cells compared to SU-DHL-2 lymphoma cells [6], indicating a promising therapeutic window. This intrinsic selectivity reduces the risk of off-target toxicity in healthy tissues, a major hurdle in chemotherapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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